molecular formula C8H16N2O B1456862 (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one CAS No. 1152110-34-3

(S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B1456862
CAS No.: 1152110-34-3
M. Wt: 156.23 g/mol
InChI Key: LSMYTQPMEHMSCJ-ZETCQYMHSA-N
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Description

(S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one is a chiral compound that belongs to the class of amino ketones It is characterized by the presence of an amino group, a pyrrolidine ring, and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-1-butanone and pyrrolidine.

    Condensation Reaction: The amino group of (S)-2-amino-1-butanone reacts with the pyrrolidine ring in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Catalytic Hydrogenation: This method involves the reduction of a precursor compound using hydrogen gas in the presence of a metal catalyst.

    Enzymatic Synthesis: Enzymes such as transaminases can be used to catalyze the formation of the desired product with high enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Lewis acids such as aluminum chloride are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of (S)-2-amino-1-(pyrrolidin-1-yl)butan-2-one.

    Reduction: Formation of (S)-2-amino-1-(pyrrolidin-1-yl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-1-(pyrrolidin-1-yl)butan-1-one: The enantiomer of the compound, which may have different biological activities.

    2-amino-1-(pyrrolidin-1-yl)propan-1-one: A structurally similar compound with a shorter carbon chain.

    2-amino-1-(pyrrolidin-1-yl)pentan-1-one: A structurally similar compound with a longer carbon chain.

Uniqueness

(S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one is unique due to its specific stereochemistry and the presence of both an amino group and a pyrrolidine ring. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-1-pyrrolidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-7(9)8(11)10-5-3-4-6-10/h7H,2-6,9H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMYTQPMEHMSCJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265733
Record name (2S)-2-Amino-1-(1-pyrrolidinyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152110-34-3
Record name (2S)-2-Amino-1-(1-pyrrolidinyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152110-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-1-(1-pyrrolidinyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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